Cas no 866769-80-4 (methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)

Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolopyridine core with chloro and methyl substituents. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the ester group enhances reactivity, facilitating further functionalization, while the chloro and methyl groups contribute to steric and electronic modulation. This compound is particularly useful in the development of biologically active molecules due to its rigid fused-ring system, which can improve binding affinity and metabolic stability. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications. Its versatility makes it suitable for exploratory studies in medicinal chemistry and material science.
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate structure
866769-80-4 structure
商品名:methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate
CAS番号:866769-80-4
MF:C11H12N3O2Cl
メガワット:253.685
MDL:MFCD06196655
CID:3112993
PubChem ID:19587931

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • <br>5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methy l ester
    • methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate
    • methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
    • EN300-231241
    • methyl5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
    • CS-0282612
    • methyl 5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate
    • AKOS003745970
    • 866769-80-4
    • STK351587
    • NCGC00339893-01
    • AB01333787-02
    • MDL: MFCD06196655
    • インチ: InChI=1S/C11H12ClN3O2/c1-5-7-8(11(16)17-4)9(12)6(2)13-10(7)15(3)14-5/h1-4H3
    • InChIKey: NMAKXERSJIOGMD-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(C)C2=NC(=C(C(=C12)C(=O)OC)Cl)C

計算された属性

  • せいみつぶんしりょう: 253.0618043Da
  • どういたいしつりょう: 253.0618043Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57Ų

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM272056-10g
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 97%
10g
$1117 2021-08-18
Chemenu
CM272056-1g
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 97%
1g
$261 2023-02-16
Enamine
EN300-231241-0.5g
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-231241-0.1g
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-231241-1.0g
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 95%
1.0g
$470.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353282-100mg
Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 97%
100mg
¥2851.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353282-50mg
Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 97%
50mg
¥1900.00 2024-04-27
Enamine
EN300-231241-10.0g
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 95%
10.0g
$2024.0 2024-06-20
Chemenu
CM272056-5g
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 97%
5g
$703 2023-02-16
Enamine
EN300-231241-2.5g
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
866769-80-4 95%
2.5g
$923.0 2024-06-20

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 関連文献

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylateに関する追加情報

Methyl 5-Chloro-1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS No. 866769-80-4): A Comprehensive Overview

Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 866769-80-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-b]pyridine core with multiple substituents, including a methyl ester group and a chlorine atom, which contribute to its unique chemical and biological properties.

The methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate molecule is characterized by its high stability and solubility in various organic solvents. These properties make it an attractive candidate for synthetic chemistry and drug development. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In the context of medicinal chemistry, the methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its pharmacological activities. One of the key areas of interest is its anti-cancer properties. Research has shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

Furthermore, the methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been investigated for its neuroprotective effects. Studies have demonstrated that it can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce inflammation in the brain contributes to its neuroprotective properties.

The synthesis of methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves several steps and requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of a suitable pyrazole derivative with a substituted pyridine carboxylic acid followed by esterification with methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

In addition to its potential therapeutic applications, methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been studied for its use as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an excellent starting material for the development of new compounds with diverse biological activities. Researchers have utilized this compound as a scaffold to introduce various substituents and functional groups to explore its structure-activity relationships (SAR) and optimize its pharmacological properties.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular structure and biological activity of methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic properties of this compound. These studies have helped identify key structural features that contribute to its biological activity and have guided the design of more potent analogs.

Clinical trials involving methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

In conclusion, methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 866769-80-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd